Btk-IN-7 -

Btk-IN-7

Catalog Number: EVT-12556563
CAS Number:
Molecular Formula: C30H32N6O4
Molecular Weight: 540.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Btk-IN-7 is a potent and selective inhibitor of Bruton’s tyrosine kinase, a crucial enzyme involved in B-cell receptor signaling and implicated in various hematological malignancies. This compound exhibits an inhibitory concentration (IC50) of 4.0 nanomolar, demonstrating significant selectivity against other kinases, including interleukin-2-inducible T-cell kinase and epidermal growth factor receptor, with selectivity ratios exceeding 250-fold and 2500-fold, respectively . The development of Btk-IN-7 is part of ongoing research into targeted therapies for diseases such as chronic lymphocytic leukemia and other B-cell malignancies.

Source and Classification

Btk-IN-7 is synthesized as part of a series of small-molecule inhibitors designed to target Bruton’s tyrosine kinase. It belongs to the class of compounds known as reversible inhibitors, which bind to the active site of the enzyme without causing permanent modification. The compound's design reflects a strategic approach to enhance selectivity while minimizing off-target effects common in kinase inhibitors .

Synthesis Analysis

Methods and Technical Details

The synthesis of Btk-IN-7 involves several key steps:

  1. Starting Materials: The synthesis begins with commercially available precursors that undergo various chemical transformations.
  2. Key Reactions: Notable reactions include Suzuki coupling and amide bond formation, which are critical for constructing the core structure of the inhibitor.
  3. Purification: Intermediate compounds are purified using techniques such as column chromatography to isolate the desired product effectively.

The specific synthetic pathway for Btk-IN-7 has not been detailed in the available literature, but it likely follows established methodologies for synthesizing similar small-molecule inhibitors targeting kinases .

Molecular Structure Analysis

Structure and Data

Btk-IN-7 features a complex molecular structure that allows it to interact effectively with Bruton’s tyrosine kinase. While the exact three-dimensional structure is not provided in the search results, typical characteristics of such inhibitors include:

  • Functional Groups: Presence of aromatic rings and heterocycles that facilitate binding within the ATP-binding pocket.
  • Binding Interactions: Potential hydrogen bonding and hydrophobic interactions with key residues in the active site of Bruton’s tyrosine kinase.

The molecular formula and specific structural data would require further computational modeling or experimental crystallography for precise characterization.

Chemical Reactions Analysis

Reactions and Technical Details

Btk-IN-7 operates through competitive inhibition at the active site of Bruton’s tyrosine kinase. The mechanism involves:

  1. Binding: The inhibitor occupies the ATP-binding pocket, preventing ATP from engaging with the enzyme.
  2. Selectivity: Due to structural differences among kinases, Btk-IN-7 shows a significantly lower binding affinity for non-target kinases, which is critical for reducing side effects associated with broader-spectrum kinase inhibitors .

The chemical reactions involved in its mechanism primarily consist of reversible binding interactions rather than covalent modifications, allowing for dynamic regulation of enzymatic activity.

Mechanism of Action

Process and Data

The mechanism by which Btk-IN-7 inhibits Bruton’s tyrosine kinase can be summarized as follows:

  1. Competitive Inhibition: By occupying the ATP-binding site, Btk-IN-7 prevents ATP from binding, effectively halting downstream signaling pathways essential for B-cell activation and proliferation.
  2. Conformational Changes: Binding induces conformational changes within the enzyme that further stabilize the inactive state, thus reducing its activity .

This mechanism is supported by kinetic studies that demonstrate how variations in concentration affect inhibition rates, confirming its efficacy as a therapeutic agent.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

While specific physical properties such as melting point or solubility were not detailed in the search results, general characteristics expected for small-molecule inhibitors like Btk-IN-7 include:

  • Solubility: Typically moderate to high solubility in organic solvents.
  • Stability: Chemical stability under physiological conditions is crucial for effective therapeutic use.

Further characterization through techniques such as nuclear magnetic resonance spectroscopy or mass spectrometry would provide detailed insights into these properties.

Applications

Scientific Uses

Btk-IN-7 is primarily investigated for its potential applications in treating various hematological cancers where Bruton’s tyrosine kinase plays a pivotal role. Specific applications include:

  • Chronic Lymphocytic Leukemia: Targeting malignant B-cells.
  • Non-Hodgkin Lymphoma: Offering a more selective treatment option compared to traditional chemotherapies.

Research continues to explore its efficacy in combination therapies and its role in overcoming resistance mechanisms associated with existing treatments .

Properties

Product Name

Btk-IN-7

IUPAC Name

N-[3-[6-cyclohexyl-2-[3-(2-methoxyethoxy)anilino]-7-oxopteridin-8-yl]phenyl]prop-2-enamide

Molecular Formula

C30H32N6O4

Molecular Weight

540.6 g/mol

InChI

InChI=1S/C30H32N6O4/c1-3-26(37)32-21-11-7-13-23(17-21)36-28-25(34-27(29(36)38)20-9-5-4-6-10-20)19-31-30(35-28)33-22-12-8-14-24(18-22)40-16-15-39-2/h3,7-8,11-14,17-20H,1,4-6,9-10,15-16H2,2H3,(H,32,37)(H,31,33,35)

InChI Key

SRHREEZCKYAMCG-UHFFFAOYSA-N

Canonical SMILES

COCCOC1=CC=CC(=C1)NC2=NC=C3C(=N2)N(C(=O)C(=N3)C4CCCCC4)C5=CC=CC(=C5)NC(=O)C=C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.